

Tribufos: A Comprehensive Technical Guide to its Regulatory History and Status

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Compound of Interest

Compound Name: Tribufos

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Executive Summary

Tribufos, an organophosphate pesticide registered for use as a cotton defoliant, has a complex regulatory history marked by concerns over its neurotoxic potential. This technical guide provides an in-depth analysis of the regulatory journey of **Tribufos** in the United States and Australia, its toxicological profile, and its current status. Key regulatory actions, quantitative toxicological data, and the methodologies of pivotal studies are presented to offer a comprehensive resource for scientific professionals.

Introduction

Tribufos (S,S,S-tributyl phosphorotrithioate), also known by its trade name DEF, was first registered in the United States in 1961 as a defoliant to aid in the mechanical harvesting of cotton.^[1] As an organophosphate, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.^[2] This property, while effective for its intended agricultural use, has also been the primary driver of regulatory scrutiny due to potential adverse health effects in humans and wildlife. This guide will detail the key regulatory milestones, toxicological endpoints, and the scientific basis for the decisions made by regulatory bodies.

Regulatory History and Current Status

The regulatory history of **Tribufos** is characterized by ongoing reviews and differing conclusions between regulatory agencies in the United States and Australia.

United States

In the U.S., **Tribufos** has been subject to the Environmental Protection Agency's (EPA) reregistration process for older pesticides to ensure they meet current scientific and regulatory standards.

A key milestone was the October 2000 Interim Reregistration Eligibility Decision (IRED), which concluded that **Tribufos** was eligible for reregistration pending a cumulative risk assessment for all organophosphate pesticides.[3] This decision was part of a pilot public participation process aimed at increasing transparency in risk assessment and management.[3] The IRED stipulated several risk mitigation measures, including an increased restricted entry interval (REI) from 24 hours to 7 days, the use of closed systems for distribution, and enclosed cockpits for aerial applicators.[3]

The EPA's review of **Tribufos** is ongoing as part of its registration review program, which re-evaluates registered pesticides at least every 15 years.[4][5] In March 2023, the EPA released updated Occupational and Residential Exposure (ORE) assessments for **Tribufos**, which identified potential health risks to workers.[5] The agency has been working with registrants to implement early mitigation measures to protect farmworkers and others who handle the pesticide.[5] The proposed interim decision for **Tribufos**'s registration review is expected in 2025.[5]

Australia

In contrast to the United States, Australia took a more precautionary approach, ultimately leading to the cancellation of **Tribufos** registration.

Concerns about the adequacy of toxicological data were raised as early as May 1989 by the Drugs and Poisons Schedule Standing Committee (DPSSC).[6] The primary concerns related to potential neurotoxicity, specifically organophosphate-induced delayed polyneuropathy (OPIDN), and significant cholinesterase inhibition observed in all studies.[6] Due to these concerns, and an inadequate data package by modern standards, the National Registration Authority for Agricultural and Veterinary Chemicals (NRA) concluded that the continued use of **Tribufos** posed an undue hazard to the safety of people handling it.[6]

Although **Tribufos** had not been marketed in Australia since 1990, the registration for the product DEF Defoliant was formally cancelled at the request of the registrant on June 30, 1997.
[6]

Toxicological Profile

The toxicity of **Tribufos** has been extensively studied, with the nervous system being the most sensitive target.[7]

Mechanism of Action

Like other organophosphates, **Tribufos** inhibits acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine at nerve synapses. This can result in a range of neurological effects.[2] Inhibition of AChE in red blood cells (RBC) is considered a surrogate for inhibition in the nervous system.[2] An inhibition of 20% or more is generally considered an adverse effect.[2]

Key Toxicological Endpoints

The following tables summarize key quantitative data from toxicological studies that have informed regulatory decisions.

Table 1: Acute and Chronic Reference Doses (RfD)

Parameter	Value (mg/kg/day)	Basis	Source
Acute RfD	0.01	Based on a NOAEL of 1 mg/kg/day for decreased plasma and RBC cholinesterase activity in a rat prenatal developmental toxicity study.	[8]
Chronic RfD	0.001	Based on a NOAEL of 0.1 mg/kg/day for plasma cholinesterase inhibition in a chronic toxicity study in dogs.	[8]

Table 2: No Observed Adverse Effect Levels (NOAEL) and Lowest Observed Adverse Effect Levels (LOAEL)

Exposure Route & Duration	Species	Effect	NOAEL	LOAEL	Source
Oral (Acute)	Rat	>60% decreased RBC and/or brain AChE activity	-	20-80 mg/kg (single dose)	[7]
Oral (Repeated Dose)	Rat	>60% decreased RBC and/or brain AChE activity	0.3–1.0 mg/kg/day	1–15 mg/kg/day	[7]
Inhalation (13-week)	Rat	>60% decreased RBC AChE activity	2.43 mg/m ³	12.2 mg/m ³	[9]
Dermal	Hen	Organophosphate-induced delayed neuropathy (OPIDN)	-	Lower doses than required for acute cholinergic toxicity	[6]

Carcinogenicity

The EPA's Health Effects Division Carcinogenicity Peer Review Committee classified **Tribufos** as "likely to be carcinogenic to humans." [2] This classification was based on findings of increased liver and lung tumors in mice, as well as rare small intestine tumors in both sexes of mice in a 90-week study. [2] However, the committee also noted that human exposure was unlikely to approach the dose levels that caused tumors in the animal studies. [2] **Tribufos** was not found to be carcinogenic in rats or beagle dogs in 2-year and 364-day dietary studies, respectively. [2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicological findings.

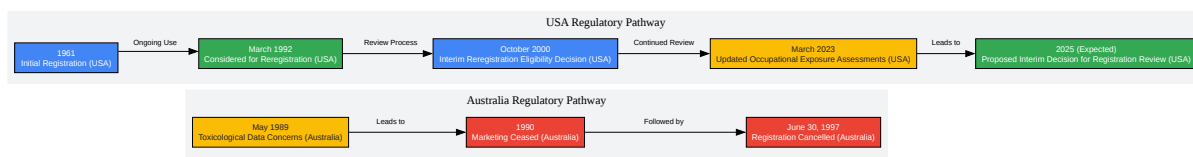
Subchronic Inhalation Toxicity Study in Rats (OECD Guideline 413)

This study was pivotal in establishing the inhalation NOAEL for **Tribufos**.

- Test System: Wistar rats (10/sex/group).
- Exposure: Head-only exposure to **Tribufos** aerosol (MMAD 1.2–1.3 μm) for 6 hours/day, 5 days/week for 13 weeks.
- Concentrations: Nominal concentrations of 0, 1, 2, 12, or 60 mg/m^3 (analytically-determined concentrations of 0, 0.93, 2.43, 12.2, and 59.5 mg/m^3 , respectively).
- Observations: Body weights were monitored, and appearance and behavior were evaluated. At necropsy, selected organs were weighed, and histopathological examinations were performed on all major organs and tissues.
- Key Finding: The most sensitive effect was decreased RBC AChE activity. The NOAEL was determined to be 2.43 mg/m^3 , and the LOAEL was 12.2 mg/m^3 for >60% decreased RBC AChE activity.[9]

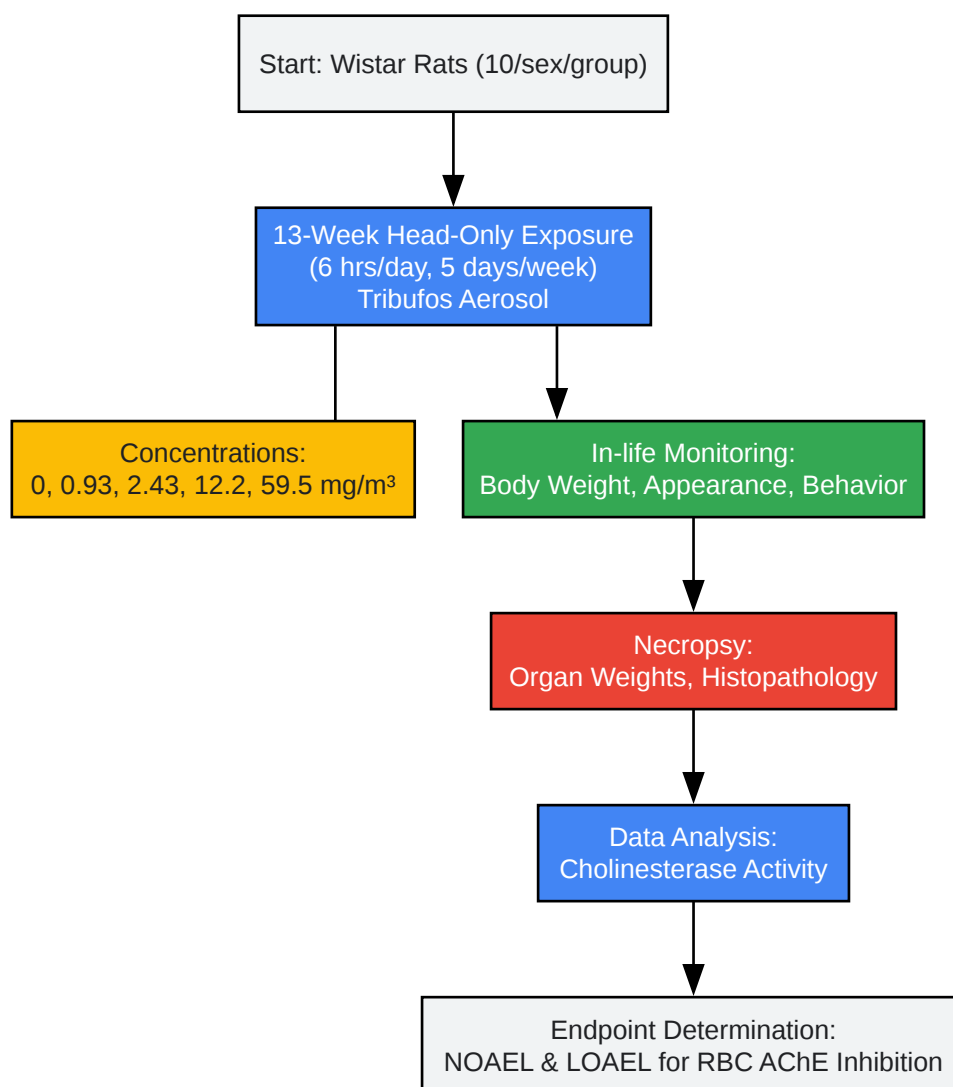
Visualizations

The following diagrams illustrate key aspects of **Tribufos**'s regulatory timeline and potential toxicological pathways.



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Caption: Regulatory timeline of **Tribufos** in the USA and Australia.



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Caption: Workflow for the 13-week inhalation toxicity study of **Tribufos**.

Conclusion

The regulatory history of **Tribufos** highlights the evolving understanding of pesticide toxicology and the importance of robust data in risk assessment. While the United States has permitted its continued use with mitigation measures, Australia has opted for cancellation due to neurotoxicity concerns. For researchers and drug development professionals, the case of **Tribufos** serves as a valuable example of the complex interplay between scientific evidence, risk assessment, and regulatory decision-making in the lifecycle of a chemical compound. The

detailed toxicological data and experimental protocols provided in this guide offer a foundation for further research and a deeper understanding of organophosphate toxicology.

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